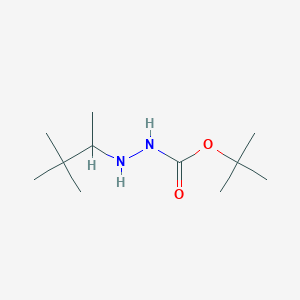
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester, also known as Tert-butyl 2-hydrazinocarboxylate, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a colorless liquid that is soluble in water and has a molecular weight of 174.24 g/mol.
Mechanism of Action
The mechanism of action of Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate is not fully understood, but it is believed to act as a prodrug that is converted to its active form in the body. The active form of the compound is thought to inhibit the activity of certain enzymes, which can lead to the disruption of various cellular processes.
Biochemical and Physiological Effects:
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate has been shown to exhibit a range of biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the inhibition of angiogenesis. These effects have been observed in various cell lines and animal models, suggesting that this compound may have potential therapeutic applications.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate in lab experiments is its relatively low cost and ease of synthesis. Additionally, this compound can be easily modified to introduce various functional groups, which can be used to tailor its biological activity. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate, including the development of more potent analogs with improved pharmacokinetic properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various disease states. Finally, the development of new synthetic methods for the production of this compound may also be of interest to researchers in the field.
Synthesis Methods
The synthesis of Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate can be achieved through various methods, including the reaction of tert-butyl chloroformate with hydrazine hydrate, or the reaction of tert-butyl isocyanate with hydrazine hydrate. The yield of the reaction is typically around 70-80%, and the product can be purified through distillation or recrystallization.
Scientific Research Applications
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester 2-hydrazinocarboxylate has potential applications in various scientific research fields, including medicinal chemistry and biochemistry. This compound can be used as a building block for the synthesis of various hydrazine-containing compounds, which have been shown to exhibit a range of biological activities, including antitumor, antiviral, and antimicrobial properties.
properties
IUPAC Name |
tert-butyl N-(3,3-dimethylbutan-2-ylamino)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24N2O2/c1-8(10(2,3)4)12-13-9(14)15-11(5,6)7/h8,12H,1-7H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMGIHOBBPJXOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)NNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Hydrazinecarboxylic acid, 2-(1,2,2-trimethylpropyl)-, 1,1-dimethylethyl ester | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Ethyl-N-[2-[3-(4-methoxyphenyl)pyrrolidin-1-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2801279.png)
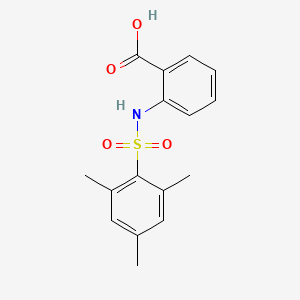
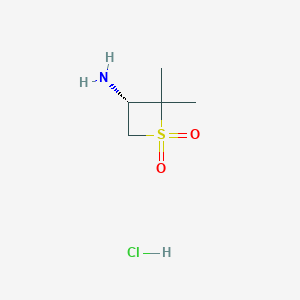
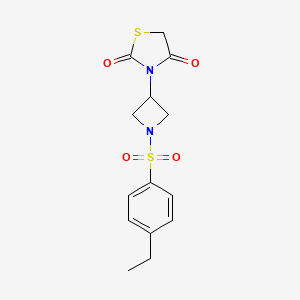


![3-[2-(3,4-Dimethoxyphenyl)ethyl]-2-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B2801288.png)
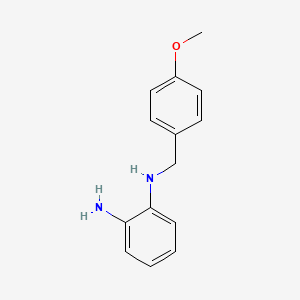
![Methyl 4-[3-(2-oxo-1,3-oxazolidin-3-yl)pyrrolidine-1-carbonyl]benzoate](/img/structure/B2801291.png)
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-phenethylacetamide](/img/structure/B2801293.png)
![{[5-(Ethoxycarbonyl)-4-(2-methoxynaphthalen-1-yl)-6-methylpyrimidin-2-yl]sulfanyl}acetic acid](/img/structure/B2801295.png)

